molecular formula C11H13NO3 B13480377 4-(3-Methyl-4-nitrophenyl)-2-butanone CAS No. 96784-55-3

4-(3-Methyl-4-nitrophenyl)-2-butanone

Cat. No.: B13480377
CAS No.: 96784-55-3
M. Wt: 207.23 g/mol
InChI Key: PWLIDMVPFKTWAO-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-nitrophenyl)-2-butanone is an organic compound with a complex structure that includes a nitrophenyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone typically involves the nitration of 3-methylphenyl compounds followed by a series of chemical reactions to introduce the butanone group. One common method involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then subjected to further reactions to form the desired butanone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification and isolation steps to ensure the compound’s purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-nitrophenyl)-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-Methyl-4-aminophenyl)-2-butanone, while oxidation can produce various carboxylic acids or ketones .

Scientific Research Applications

4-(3-Methyl-4-nitrophenyl)-2-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Methyl-4-nitrophenyl)-2-butanone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrophenol: A precursor in the synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone.

    4-(3-Methyl-4-nitrophenyl)morpholine: A structurally similar compound with different functional groups.

    3-Methyl-4-nitrophenyl 3-methylbenzoate: Another related compound with a benzoate ester group.

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

96784-55-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(3-methyl-4-nitrophenyl)butan-2-one

InChI

InChI=1S/C11H13NO3/c1-8-7-10(4-3-9(2)13)5-6-11(8)12(14)15/h5-7H,3-4H2,1-2H3

InChI Key

PWLIDMVPFKTWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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